Metabolic Labeling and Click Detection in Primary Cells
In a direct cellular assay utilizing primary human colonic epithelial cells, (2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol (sphingosine alkyne reporter) was metabolically converted into its downstream product, ceramide (alkyne-modified), with a relative peak area of 31.6 ± 3.3% when quantified post-click reaction [1]. In stark contrast, the same workflow applied to unmodified native sphingosine yields no such quantifiable signal for ceramide production due to the absence of the necessary alkyne handle for detection, rendering the native compound effectively unmeasurable in this context. The alkyne probe uniquely allowed for the fixation and subsequent fluorescent tagging (CuAAC) of cellular sphingolipids, a process completely incompatible with native sphingosine which lacks a bioorthogonal functional group . Furthermore, under these experimental conditions, the reporter was not metabolized to sphingosine-1-phosphate (S1P), indicating a selective metabolic routing or a kinetic delay that provides a cleaner, more defined window into the ceramide synthesis pathway compared to the complex and multi-branched metabolism of its native counterpart [1].
| Evidence Dimension | Quantifiable Detection of Metabolite (Ceramide) via Click Chemistry |
|---|---|
| Target Compound Data | 31.6 ± 3.3% (relative peak area for alkyne-ceramide) |
| Comparator Or Baseline | Native D-erythro-Sphingosine (d18:1): Not quantifiable (no alkyne handle) |
| Quantified Difference | Functional detection (quantifiable signal) vs. no signal |
| Conditions | Primary human colonic epithelial cells; 'fix and click' assay; CuAAC with fluorescent azide; single-cell capillary electrophoresis (CE-F) analysis |
Why This Matters
This demonstrates the compound's essential, non-substitutable role in enabling the quantitative, single-cell analysis of sphingolipid metabolic flux, a capability that unmodified sphingosine cannot provide.
- [1] Gallion, L.A., Wang, Y., Massaro, A., Yao, M., Petersen, B.V., Zhang, Q., Huang, W., Carr, A.J., Zhang, Q., Allbritton, N.L. 'Fix and Click' for Assay of Sphingolipid Signaling in Single Primary Human Intestinal Epithelial Cells. Analytical Chemistry 2022, 94(3): 1594-1600. View Source
